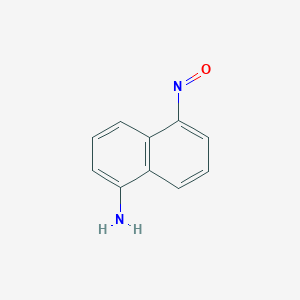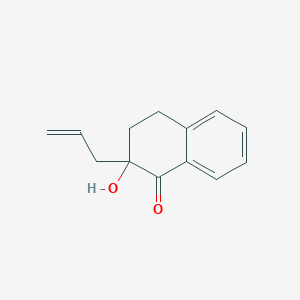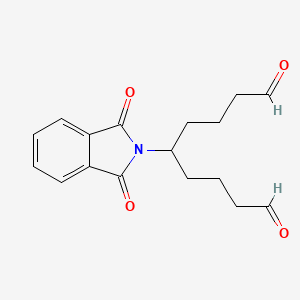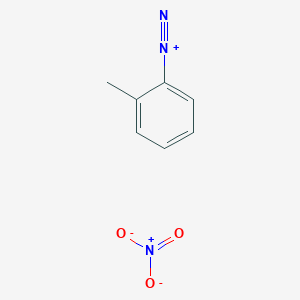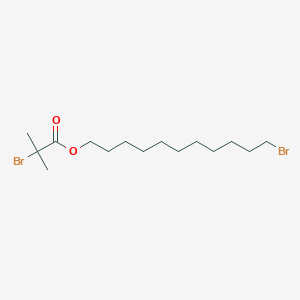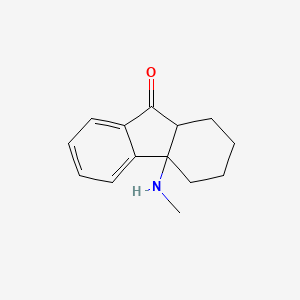
4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones. This compound is characterized by the presence of a methylamino group attached to the fluorenone structure. Fluorenones are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one typically involves the following steps:
Formation of the Fluorenone Core: The fluorenone core can be synthesized through the cyclization of biphenyl derivatives under acidic conditions.
Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction. This involves the reaction of the fluorenone core with methylamine under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes:
Raw Material Preparation: High-purity biphenyl derivatives and methylamine are prepared.
Reaction Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the fluorenone core to fluorenol derivatives.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different substituted fluorenones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The fluorenone core can intercalate into DNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Fluorenone: The parent compound without the methylamino group.
4a-(Amino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one: A similar compound with an amino group instead of a methylamino group.
4a-(Ethylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one: A derivative with an ethylamino group.
Uniqueness
4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
499773-57-8 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
4a-(methylamino)-2,3,4,9a-tetrahydro-1H-fluoren-9-one |
InChI |
InChI=1S/C14H17NO/c1-15-14-9-5-4-8-12(14)13(16)10-6-2-3-7-11(10)14/h2-3,6-7,12,15H,4-5,8-9H2,1H3 |
InChI Key |
JNTLWVFWAIIDAD-UHFFFAOYSA-N |
Canonical SMILES |
CNC12CCCCC1C(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


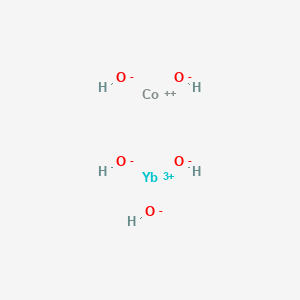
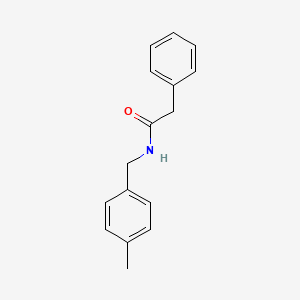
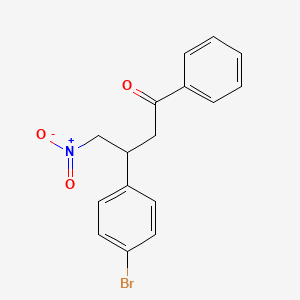
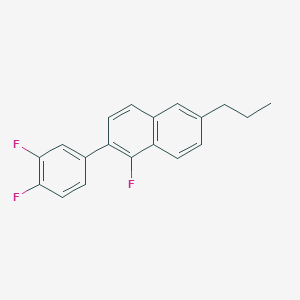
![2-[2-Hydroxy-5-[(4-nitrophenyl)methylideneamino]phenyl]-4-[(4-nitrophenyl)methylideneamino]phenol](/img/structure/B14245080.png)

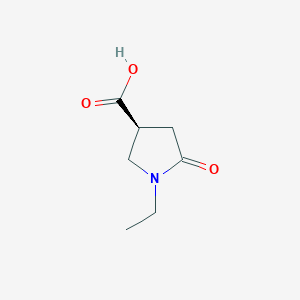
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
